3-{[(4-Methoxyphenyl)carbonyl]amino}phenyl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate
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Overview
Description
3-(4-Methoxybenzamido)phenyl 4-methyl-3-(morpholine-4-sulfonyl)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxybenzamido, morpholine, and sulfonyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzamido)phenyl 4-methyl-3-(morpholine-4-sulfonyl)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-methoxybenzamido and morpholine-4-sulfonyl intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the coupling and purification processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzamido)phenyl 4-methyl-3-(morpholine-4-sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(4-Methoxybenzamido)phenyl 4-methyl-3-(morpholine-4-sulfonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a component in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzamido)phenyl 4-methyl-3-(morpholine-4-sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxybenzamido)-4-(4-methylpiperazin-1-yl)benzoate
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
3-(4-Methoxybenzamido)phenyl 4-methyl-3-(morpholine-4-sulfonyl)benzoate stands out due to its combination of methoxybenzamido, morpholine, and sulfonyl groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C26H26N2O7S |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
[3-[(4-methoxybenzoyl)amino]phenyl] 4-methyl-3-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C26H26N2O7S/c1-18-6-7-20(16-24(18)36(31,32)28-12-14-34-15-13-28)26(30)35-23-5-3-4-21(17-23)27-25(29)19-8-10-22(33-2)11-9-19/h3-11,16-17H,12-15H2,1-2H3,(H,27,29) |
InChI Key |
PZKIUUUZCVWOFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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